molecular formula C14H23NO4 B14431735 Spiro(2.7)decane-4-amine, fumarate CAS No. 79531-62-7

Spiro(2.7)decane-4-amine, fumarate

Cat. No.: B14431735
CAS No.: 79531-62-7
M. Wt: 269.34 g/mol
InChI Key: SGQAOVQAPQPLIZ-WLHGVMLRSA-N
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Description

Spiro(2.7)decane-4-amine, fumarate is a spirocyclic compound characterized by a unique structure where two rings share a single common atom. This compound is part of the broader class of spirocyclic compounds, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spirocyclic compounds, including Spiro(2.7)decane-4-amine, fumarate, often involves cycloaddition reactions. One common method is the Rh(I)-catalyzed dimerization of ene-vinylidenecyclopropanes, which constructs spirocyclic skeletons under mild reaction conditions . Another approach involves the use of Friedel–Crafts alkylation and various cycloaddition reactions such as 1,3-dipolar cycloaddition and Diels–Alder reactions .

Industrial Production Methods

Industrial production of spirocyclic compounds typically involves scalable synthetic routes that ensure high yield and purity. Metal-catalyzed synthesis, particularly using palladium or rhodium catalysts, is favored due to its efficiency and functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

Spiro(2.7)decane-4-amine, fumarate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols .

Scientific Research Applications

Spiro(2.7)decane-4-amine, fumarate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule with various biological activities.

    Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific receptors.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of Spiro(2.7)decane-4-amine, fumarate involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, modulating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro(2.7)decane-4-amine, fumarate is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

79531-62-7

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

(E)-but-2-enedioic acid;spiro[2.7]decan-10-amine

InChI

InChI=1S/C10H19N.C4H4O4/c11-9-5-3-1-2-4-6-10(9)7-8-10;5-3(6)1-2-4(7)8/h9H,1-8,11H2;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

SGQAOVQAPQPLIZ-WLHGVMLRSA-N

Isomeric SMILES

C1CCCC2(CC2)C(CC1)N.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1CCCC2(CC2)C(CC1)N.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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